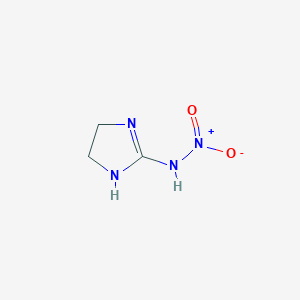
Thiopalmitic Acid
Übersicht
Vorbereitungsmethoden
The preparation of Thiopalmitic Acid can be achieved through various synthetic routes. One common method involves the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride, which is then reacted with thiourea to yield this compound . Industrial production methods often involve the use of phosgene or other chlorinating agents to produce the corresponding acid chlorides, which are then converted to the desired thiol compounds .
Analyse Chemischer Reaktionen
Hexadecanethioic S-acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thiopalmitic Acid can yield sulfonic acids, while reduction can produce the corresponding thiols .
Wissenschaftliche Forschungsanwendungen
Hexadecanethioic S-acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has shown potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation . Additionally, it is used in the study of lipid metabolism and as a model compound for understanding the behavior of sulfur-containing fatty acids . In industry, Thiopalmitic Acid is utilized in the production of surfactants and as an additive in lubricants .
Wirkmechanismus
The mechanism of action of Thiopalmitic Acid involves its interaction with cellular membranes and proteins. It is believed to exert its effects by disrupting lipid bilayers and altering membrane fluidity . This disruption can lead to the induction of apoptosis in cancer cells and the inhibition of various cellular pathways involved in cell proliferation . The molecular targets of this compound include membrane-bound enzymes and receptors, which are critical for maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Hexadecanethioic S-acid can be compared with other similar compounds such as hexadecanedioic acid and thiopalmitic acid . While hexadecanedioic acid is a dicarboxylic acid with applications in polymer production and as a precursor for various chemical syntheses , this compound is another sulfur-containing fatty acid with similar biological activities . The uniqueness of this compound lies in its specific sulfur-containing structure, which imparts distinct chemical and biological properties.
Conclusion
Hexadecanethioic S-acid is a versatile compound with significant potential in various fields of research and industry Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, while its biological activities offer promising therapeutic applications
Eigenschaften
IUPAC Name |
hexadecanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUXJBYSYFEKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332145 | |
| Record name | hexadecanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7530-93-0 | |
| Record name | Hexadecanethioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | hexadecanethioic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hexadecanethioic S-acid compare to methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate in protecting against LDL oxidation?
A1: The study investigated the antioxidant potential of both hexadecanethioic S-acid (SH-Pal) and methyl 9(or 10)-hydroxy-10(or 9)-mercaptostearate (SH-S) against different inducers of low-density lipoprotein (LDL) oxidation. While both compounds showed some ability to inhibit copper ion-induced LDL oxidation, their behavior differed against 2,2-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced oxidation. SH-S effectively inhibited AAPH-induced LDL oxidation, while SH-Pal showed minimal inhibitory effects. Furthermore, SH-Pal was found to be reduced to palmitic acid during the AAPH-induced oxidation process. [] This suggests that SH-S might act as a more robust antioxidant against lipid peroxidation triggered by AAPH compared to SH-Pal.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















